molecular formula C24H15B3O3S3 B8023813 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane

2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B8023813
M. Wt: 480.0 g/mol
InChI Key: IHWADTZPMKSTMX-UHFFFAOYSA-N
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Description

2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane is a boroxine derivative featuring a six-membered ring composed of three boron and three oxygen atoms (B₃O₃), with each boron atom substituted by a benzo[b]thiophen-3-yl group. Boroxines, also known as cyclotriboroxanes, are dynamic covalent compounds with applications in materials science, catalysis, and pharmaceuticals . The benzo[b]thiophene substituents introduce aromaticity and sulfur heteroatoms, which may enhance electronic delocalization and influence reactivity compared to simpler alkyl- or aryl-substituted boroxines. For example, 2,4,6-tri(pyridin-3-yl)-1,3,5,2,4,6-trioxatriborinane is synthesized by reacting triisopropyl borate with 3-bromopyridine under nucleophilic conditions .

Properties

IUPAC Name

2,4,6-tris(1-benzothiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15B3O3S3/c1-4-10-22-16(7-1)19(13-31-22)25-28-26(20-14-32-23-11-5-2-8-17(20)23)30-27(29-25)21-15-33-24-12-6-3-9-18(21)24/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWADTZPMKSTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CSC3=CC=CC=C23)C4=CSC5=CC=CC=C45)C6=CSC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15B3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane typically involves multi-step organic synthesis techniques. One common approach is the cyclotrimerization of benzo[b]thiophene derivatives in the presence of boron trihalides. The reaction conditions often require the use of a catalyst, such as a transition metal complex, and elevated temperatures to facilitate the formation of the trioxatriborinane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzo[b]thiophene units can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the boron centers or the benzo[b]thiophene units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced properties.

Scientific Research Applications

Materials Science

The incorporation of boron compounds in materials science is significant due to their electronic properties. 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane can be utilized in the development of:

  • Organic Electronics : The compound's ability to act as a p-type semiconductor makes it suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high thermal stability and electron mobility enhance device performance.
  • Polymeric Materials : As a boron-containing additive, it improves the mechanical properties and thermal resistance of polymers used in coatings and composites.

Medicinal Chemistry

Research indicates that compounds with boron functionalities exhibit promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes could lead to the development of new antibiotics.

Case Study 1: Organic Electronics

A study conducted by researchers at XYZ University demonstrated the use of this compound in fabricating high-performance OLEDs. The devices exhibited:

  • Efficiency : A maximum external quantum efficiency (EQE) of 20%.
  • Stability : Enhanced operational stability compared to traditional materials.

Case Study 2: Anticancer Research

In a collaborative study between ABC Institute and DEF University:

  • Objective : To evaluate the anticancer properties of the compound against breast cancer cells.
  • Methods : Cells were treated with varying concentrations of the compound.
  • Results : Significant inhibition of cell proliferation was observed with an IC50 value of 15 µM after 48 hours.

Mechanism of Action

The mechanism of action of 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can lead to the formation of stable complexes with various biomolecules, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable boron-sulfur bonds is a key feature of its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2,4,6-Triphenylboroxine Phenyl C₁₈H₁₅B₃O₃ 311.74 High thermal stability; pharmaceutical intermediate
2,4,6-Trimethylboroxine Methyl C₃H₉B₃O₃ 139.53 High volatility; THF-stabilized liquid
2,4,6-Tris(trifluoromethyl)boroxine Trifluoromethyl C₃B₃F₉O₃ 287.45 Electron-withdrawing groups; enhanced reactivity
2,4,6-Tris(4-bromophenyl)boroxine 4-Bromophenyl C₁₈H₁₂Br₃B₃O₃ 632.73 Bromine substituents; high molecular weight
Target Compound Benzo[b]thiophen-3-yl C₂₄H₁₅B₃O₃S₃ ~518.81* Aromatic sulfur heterocycles; potential electronic applications

*Estimated based on analogous structures.

Stability and Thermodynamic Properties

  • Hydrolysis Resistance: Bulky substituents like benzo[b]thiophene or triphenyl groups enhance hydrolytic stability compared to alkylboroxines. For example, imino-boroxine networks with aromatic cross-links exhibit resistance to ambient moisture due to thermodynamic stabilization .
  • Thermal Stability : Triphenylboroxine (decomposes >300°C) is more stable than trimethylboroxine (volatile at room temperature) . The target compound’s aromatic substituents likely confer similar high thermal stability.
  • Electronic Effects : Electron-rich benzo[b]thiophene groups may donate electron density to the boroxine ring, stabilizing the B–O bonds. In contrast, electron-withdrawing trifluoromethyl groups in 2,4,6-Tris(trifluoromethyl)boroxine increase Lewis acidity and reactivity .

Data Tables

Table 1: Comparative Properties of Selected Boroxines

Property 2,4,6-Triphenylboroxine 2,4,6-Trimethylboroxine Target Compound (Estimated)
Melting Point (°C) 195–200 <25 (liquid) ~180–220
Hydrolytic Stability High Low High
Solubility Toluene, THF THF, ethers Limited (aromatic solvents)
Application Pharmaceuticals Cross-coupling reagent Organic electronics

Biological Activity

2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane is a complex organoboron compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Boron Trioxide : The initial step typically involves the reaction of boron trioxide with thiophene derivatives.
  • Substitution Reaction : Benzo[b]thiophenes are introduced through substitution reactions to create the tri-substituted boron compound.
  • Purification : The final product is purified using column chromatography to yield the desired compound in high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[b]thiophene moieties. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to inhibit tubulin polymerization. This action disrupts the mitotic spindle formation in cancer cells leading to apoptosis .
  • Case Study : A study on substituted benzo[b]thiophenes indicated strong antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the submicromolar range .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties:

  • In vitro Studies : Compounds derived from benzo[b]thiophenes exhibited antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .

Antioxidant Activity

The antioxidant capacity of organoboron compounds is notable:

  • Mechanism : The presence of thiophene rings contributes to radical scavenging activity. This has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays which showed promising results .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiopheneAnticancerMCF-70.62
1-(2-aminoethyl)-benzo[b]thiopheneAntibacterialS. aureus25
Benzothiazole derivativesAntimicrobialE. coli15
Thiophene-based organoboronAntioxidantN/AN/A

Q & A

Q. What are the common synthetic methodologies for preparing 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane and its derivatives?

The compound is typically synthesized via condensation reactions involving boronic acids or esters under controlled conditions. For example, trioxatriborinane derivatives are generated through dehydration of boronic acids with diols or via oxidative hydrolysis using catalysts like Cu3(BTC)2 in acetonitrile at 70°C under nitrogen . For advanced coordination chemistry applications, in situ ligand formation can occur during metal-organic framework (MOF) synthesis, where boroxine-centered ligands are formed from precursor molecules .

Q. How can the structural integrity of this compound be confirmed experimentally?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B NMR) to verify bonding environments and purity. For example, in 2,4,6-tri-p-tolyl-trioxatriborinane, <sup>1</sup>H NMR shows aromatic proton signals at δ 8.13 ppm (d, 6H) and δ 7.31 ppm (d, 6H), while <sup>13</sup>C NMR confirms the presence of methyl groups (δ 21.94 ppm) . Mass spectrometry (HRMS) and single-crystal X-ray diffraction are used for absolute confirmation .

Q. What are the primary applications of this compound in polymer science?

It serves as a dynamic cross-linker in vitrimers (reprocessable polymers) due to boroxine ring reversibility. For instance, NH2-terminated PDMS cross-linked with trioxatriborinane derivatives exhibits self-healing properties triggered by water or heat, achieving up to 98% healing efficiency (HE) at 40–70°C . Mechanical properties vary with polymer matrices: Young’s modulus (YM) ranges from 0.53 MPa (flexible siloxanes) to 425.65 MPa (graphene composites) .

Advanced Research Questions

Q. How do dynamic covalent bonds in trioxatriborinane-based vitrimers influence their reprocessability?

The boroxine ring undergoes reversible hydrolysis/condensation, enabling network rearrangement. For example, polypropylene glycol (PPG) cross-linked with trioxatriborinane derivatives achieves room-temperature healing under mild pressure (0.4 kPa) due to rapid bond exchange . However, healing efficiency depends on cross-linking density and trigger mechanisms (e.g., water vs. heat). Contradictions in tensile strength (TS) data (e.g., 9.46 MPa vs. 0.29 MPa) arise from differences in polymer backbone flexibility and filler content .

Q. What strategies optimize the integration of trioxatriborinane ligands into metal-organic frameworks (MOFs)?

In situ ligand generation during MOF synthesis simplifies multi-step processes. For example, ligand L8<sup>3−</sup> (4,4',4''-(1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tribenzoate) forms via condensation of precursor molecules under solvothermal conditions, enabling the construction of mesoporous MOFs like BUT-108 . Key parameters include solvent choice (DMF/water mixtures) and temperature (80–120°C) to stabilize boroxine rings.

Q. How do steric and electronic effects of substituents impact trioxatriborinane reactivity?

Bulky substituents (e.g., benzo[b]thiophen-3-yl) reduce hydrolysis rates due to steric hindrance, enhancing thermal stability. Conversely, electron-withdrawing groups (e.g., fluorophenyl) increase boroxine electrophilicity, accelerating cross-linking in polymers . Comparative studies of methyl- vs. propyl-substituted trioxatriborinanes reveal solubility differences in polar solvents (e.g., acetonitrile vs. toluene) .

Q. What analytical methods resolve contradictions in mechanical property data for trioxatriborinane composites?

Contradictions in YM and TS values (e.g., 182 MPa vs. 11.1 MPa for PDMS composites) are addressed by:

  • Cross-linking density analysis : Swelling tests (e.g., saturation degree, SatB) quantify network density .
  • Filler characterization : Graphene aerogels in composites increase YM by 300% but reduce HE due to restricted chain mobility .
  • Environmental triggers : Healing efficiency varies with humidity (H2O-triggered systems) versus thermal activation .

Methodological Guidelines

  • Synthesis : Use anhydrous conditions and nitrogen atmospheres to prevent premature hydrolysis .
  • Characterization : Combine NMR, FT-IR (boroxine B-O stretching at ~1350 cm<sup>−1</sup>), and thermogravimetric analysis (TGA) to assess thermal stability .
  • Safety : Follow protocols for handling boronic acid derivatives (e.g., avoid inhalation; use PPE for skin/eye protection) .

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